![molecular formula C19H20BrN3O4S B5130664 2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPO-Met and is synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
BPO-Met inhibits HDAC by binding to the active site of the enzyme. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs can result in the accumulation of acetylated histones, leading to changes in gene expression and potentially anti-cancer effects.
Biochemical and Physiological Effects:
BPO-Met has been shown to have anti-cancer effects in various cancer cell lines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, BPO-Met has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPO-Met has several advantages for use in lab experiments. It is a potent inhibitor of HDAC and has been shown to have anti-cancer effects. However, the compound has limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on BPO-Met. One area of interest is the development of more potent HDAC inhibitors based on the structure of BPO-Met. Another area of research is the potential use of BPO-Met in combination with other anti-cancer drugs. Additionally, the compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis of BPO-Met involves the reaction of 5-bromo-2-pyridinamine with N-benzoylmethionyl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
BPO-Met has been extensively studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-cancer properties, and BPO-Met has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c1-28-10-9-15(22-18(25)13-5-3-2-4-6-13)19(26)27-12-17(24)23-16-8-7-14(20)11-21-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,25)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSNAQATILQSDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=NC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.